molecular formula C25H26N6O B2806375 2-(naphthalen-1-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049423-42-8

2-(naphthalen-1-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2806375
CAS No.: 1049423-42-8
M. Wt: 426.524
InChI Key: SWVGHQSSMCMUDG-UHFFFAOYSA-N
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Description

This compound is a tetrazole-piperazine hybrid with a naphthalenyl group and a para-tolyl-substituted tetrazole moiety. Its structure comprises:

  • Tetrazole core: A bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities .
  • Piperazine linker: Provides conformational flexibility and basicity, facilitating interactions with biological targets .

Purification methods include column chromatography, and characterization relies on FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-19-9-11-22(12-10-19)31-24(26-27-28-31)18-29-13-15-30(16-14-29)25(32)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGHQSSMCMUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-1-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a variety of biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound based on available research findings, including case studies, experimental results, and structure-activity relationships (SAR).

Structural Overview

This compound features:

  • A naphthalene moiety, known for its aromatic properties.
  • A tetrazole ring, which is often associated with bioactive compounds due to its ability to mimic carboxylic acids.
  • A piperazine group, frequently found in pharmacologically active agents.

Antitumor Activity

Research indicates that compounds containing naphthalene and tetrazole rings exhibit notable antitumor properties. For instance, derivatives similar to the target compound have shown IC50 values below 2 µg/mL against various cancer cell lines, suggesting potent cytotoxicity. The presence of electron-donating groups on the phenyl or naphthalene rings enhances this activity through increased interaction with cellular targets.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AA431 (epidermoid carcinoma)1.98 ± 1.22Induction of apoptosis
Compound BJurkat (T-cell leukemia)1.61 ± 1.92Inhibition of Bcl-2 protein
Target CompoundVariousTBDTBD

Anticonvulsant Activity

The tetrazole moiety is also linked to anticonvulsant properties. Similar compounds have demonstrated effectiveness in animal models for seizure control. The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis indicates that modifications to the piperazine ring can enhance antibacterial efficacy.

Case Study 1: Antitumor Efficacy

In a study evaluating various naphthalene-containing compounds, one derivative displayed significant cytotoxicity against breast cancer cells, with an IC50 value of 1.75 µg/mL. The study attributed this effect to the compound's ability to induce cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

A related compound was tested for anticonvulsant activity in a mouse model using the pentylenetetrazole (PTZ) seizure test. Results indicated a dose-dependent reduction in seizure frequency, supporting the potential use of tetrazole derivatives in treating epilepsy.

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • The naphthalene ring contributes significantly to lipophilicity, enhancing membrane permeability.
  • The tetrazole group is crucial for biological activity, often serving as a bioisostere for carboxylic acids.
  • Modifications on the piperazine can influence receptor binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations
Compound Class Key Features Synthetic Route Reference
Target Compound Naphthalenyl group, p-tolyl tetrazole, piperazine-methyl linker Not explicitly described; inferred from analogous methods
Allylpiperazine-Tetrazole Allyl-substituted piperazine, aryl tetrazole (e.g., phenyl) Reaction of 2-chloro-tetrazolyl ethanones with allylpiperazine
Piperidine-Tetrazole Piperidine instead of piperazine, smaller ring size Substitution with piperidine in acetonitrile
Sulfonylpiperazine-Tetrazole Sulfonyl group on piperazine, tetrazole-thioether linkage Reaction of bromoethanones with tetrazole-thiols

Key Observations :

  • Naphthalenyl vs.
  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen atom enables stronger hydrogen bonding and protonation at physiological pH, which may improve solubility and target engagement .
  • Sulfonyl vs. Methyl Linkers : Sulfonyl groups introduce electron-withdrawing effects, which could modulate electronic properties and metabolic stability .

Key Findings :

  • Chlorine substitution (e.g., 13d ) enhances antibacterial potency, likely due to increased electronegativity and membrane disruption .
  • The target compound’s naphthalenyl group may further improve activity against resistant strains, though experimental validation is needed.

Q & A

Q. Key Parameters :

  • Catalysts : Lewis acids (e.g., AlCl₃) for acylation.
  • Solvents : Dichloromethane or DMF for coupling steps.
  • Temperature : Reflux conditions (70–100°C) for 6–12 hours to ensure completion .

Which analytical techniques are essential for characterizing this compound’s structural integrity?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.5 ppm (naphthalene aromatic protons), δ 3.5–4.5 ppm (piperazine and tetrazole-CH₂ signals).
    • ¹³C NMR : Carbonyl signal at ~200 ppm, tetrazole ring carbons at 140–160 ppm .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at ~470 m/z) .

How can reaction yields be optimized during synthesis?

Advanced Research Question
Methodological Strategies :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility.
  • Temperature Gradients : Use stepwise heating (e.g., 50°C → 80°C) to minimize side products .

Basic Research Question

  • Antimicrobial : Target Gram-positive bacteria (e.g., S. aureus) via tetrazole-mediated membrane disruption .
  • Anticancer : Piperazine derivatives inhibit kinase pathways (e.g., PI3K/AKT) in in vitro models .
  • Neuropharmacology : Tetrazole moieties may modulate GABA receptors, though in vivo validation is needed .

How to design a structure-activity relationship (SAR) study for this compound?

Advanced Research Question
Methodology :

Analog Synthesis : Vary substituents on the naphthalene (e.g., electron-withdrawing groups) and tetrazole (e.g., alkyl vs. aryl).

Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., enzyme inhibition).

Computational Modeling : Dock analogs into target proteins (e.g., CYP450) using AutoDock Vina to predict binding affinities .

Q. Key Variables :

  • LogP adjustments to enhance blood-brain barrier penetration.
  • Steric effects of p-tolyl vs. bulkier aryl groups on tetrazole .

What purification methods are most effective for isolating this compound?

Basic Research Question

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) .
  • Recrystallization : Use ethanol/water mixtures (80:20) for high-purity crystals (>98%) .
  • Centrifugation : Remove insoluble byproducts after neutralization steps .

How can computational modeling predict this compound’s reactivity or metabolic pathways?

Advanced Research Question
Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., carbonyl group) .
  • Metabolism Prediction : Use SwissADME to forecast cytochrome P450 interactions and metabolite formation.
  • MD Simulations : Simulate lipid bilayer interactions to assess membrane permeability .

Q. Example Output :

PropertyPrediction
CYP3A4 SubstrateYes
BBB PermeabilityModerate
Plasma Protein Binding89%

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